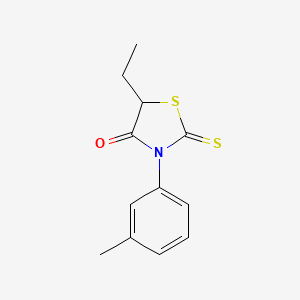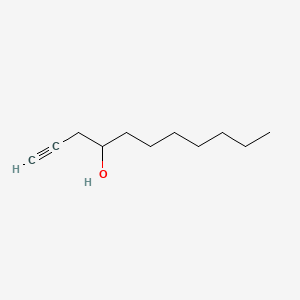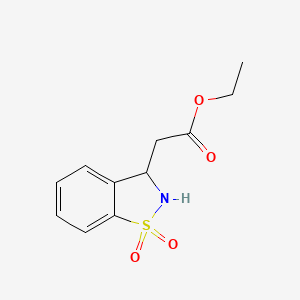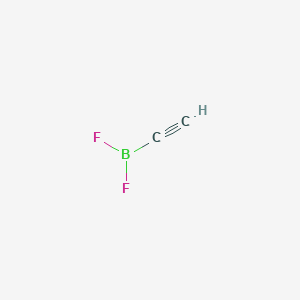![molecular formula C13H8Cl4O4S2 B14700991 1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) CAS No. 18087-03-1](/img/structure/B14700991.png)
1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) is a chemical compound that contains 31 atoms, including 8 hydrogen atoms, 13 carbon atoms, 4 oxygen atoms, 2 sulfur atoms, and 4 chlorine atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) typically involves the reaction of 4-chlorobenzenesulfonyl chloride with dichloromethane under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.
Reduction Reactions: Reduction of the sulfonyl groups can lead to the formation of sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include sulfide derivatives.
科学的研究の応用
1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
類似化合物との比較
Similar Compounds
1,1’-[(Methanediyl)disulfonyl]bis(4-chlorobenzene): Similar structure but lacks the dichloromethane moiety.
1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-bromobenzene): Similar structure but with bromine atoms instead of chlorine.
Uniqueness
1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) is unique due to its specific combination of sulfonyl and dichloromethane groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
18087-03-1 |
|---|---|
分子式 |
C13H8Cl4O4S2 |
分子量 |
434.1 g/mol |
IUPAC名 |
1-chloro-4-[dichloro-(4-chlorophenyl)sulfonylmethyl]sulfonylbenzene |
InChI |
InChI=1S/C13H8Cl4O4S2/c14-9-1-5-11(6-2-9)22(18,19)13(16,17)23(20,21)12-7-3-10(15)4-8-12/h1-8H |
InChIキー |
QGXFXFJRPVJYBR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1S(=O)(=O)C(S(=O)(=O)C2=CC=C(C=C2)Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



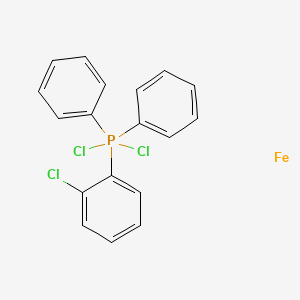

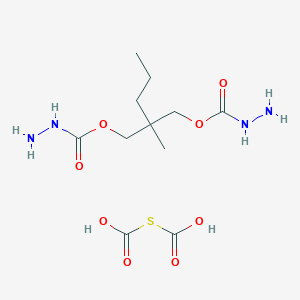
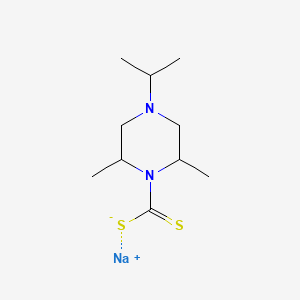
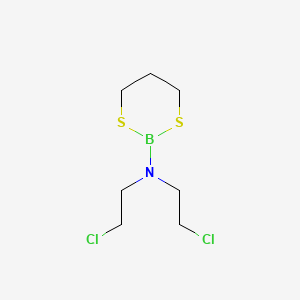
![2-{[2-(Methoxycarbonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14700945.png)
![3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one)](/img/structure/B14700951.png)
